1-Ethylcyclopropane-1-carbaldehyde
Overview
Description
1-Ethylcyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with an ethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene using a carbene precursor. For instance, the reaction of ethyl diazoacetate with an alkene under the influence of a transition metal catalyst can yield the desired cyclopropane derivative . Another method involves the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields .
Chemical Reactions Analysis
Types of Reactions
1-Ethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acidic or basic catalysts
Major Products Formed
Oxidation: 1-Ethylcyclopropane-1-carboxylic acid
Reduction: 1-Ethylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-Ethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethylcyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. The cyclopropane ring’s strained nature makes it reactive towards electrophiles and nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
1-Ethylcyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives:
Cyclopropane: The simplest cyclopropane compound, lacking substituents.
Cyclopropanecarbaldehyde: Similar structure but without the ethyl group.
1-Methylcyclopropane-1-carbaldehyde: Similar structure with a methyl group instead of an ethyl group.
Properties
IUPAC Name |
1-ethylcyclopropane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAJNOKTSIAJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35358-40-8 | |
Record name | 1-ethylcyclopropane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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